molecular formula C12H16O3 B1619078 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol CAS No. 5452-46-0

1-(3,4-Dimethoxyphenyl)but-3-en-1-ol

Cat. No.: B1619078
CAS No.: 5452-46-0
M. Wt: 208.25 g/mol
InChI Key: YCTUPEKHAZEVJP-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)but-3-en-1-ol is a chemical compound with the molecular formula C12H16O3 . It has an average mass of 208.254 Da and a monoisotopic mass of 208.109940 Da . This compound is a natural phenol found in the herbs of Orophea yunnanensis .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . For more detailed structural information, you may refer to databases like ChemSpider .

Scientific Research Applications

Cytotoxic Properties

1-(3,4-Dimethoxyphenyl)but-3-en-1-ol has been studied for its potential cytotoxic properties. In a study, a phenylbutenoid dimer containing this compound showed cytotoxicity against the A549 human cancer cell line, suggesting potential for cancer treatment research (Han et al., 2004).

Chemical Analysis and Structural Elucidation

This compound has been involved in studies related to chemical analysis and structure elucidation. For example, it was identified in the context of exploring the mechanism of β-O-4 bond cleavage in lignin model compounds (Yokoyama, 2015). Another study synthesized and characterized phenol derivatives starting from this compound, highlighting its role in the development of new chemical entities (Artunç et al., 2020).

Crystal Packing Analysis

The compound's molecular structure and crystal packing have been analyzed in detail. For instance, a study involving a related compound focused on crystal packing and potential halogen bond formations, which is crucial for understanding its chemical behavior (Kumar et al., 2018).

Kinetics of Oxidation

Research has also delved into the kinetics of oxidation of this compound, particularly in the context of lignin model compounds and their reaction with chlorine dioxide. Such studies are significant for industrial applications, like pulp bleaching (Nie et al., 2014).

Biological Evaluations

Nonlinear Optical Properties

The compound has also been studied for its nonlinear optical properties, which is crucial in the field of material sciences (Razvi et al., 2019).

Fluorescent Properties

Fluorescent properties of derivatives have been explored, which is important for the development of new fluorescent materials and markers (Tang et al., 1996).

Olefin Metathesis Catalysts

The compound has been used in the development of ruthenium indenylidene-ether olefin metathesis catalysts, showcasing its potential in catalysis and organic synthesis (Jimenez et al., 2012).

Solvatochromic Properties

It has been a subject of study for its solvatochromic properties, important in understanding solvent interactions and molecular environments (Asiri et al., 2017).

Anti-Inflammatory Effects

The compound's derivatives have been examined for anti-inflammatory effects, highlighting potential therapeutic applications (Ozaki et al., 1991).

Mechanism of Action

1-(3,4-Dimethoxyphenyl)but-3-en-1-ol enhances melanogenesis through increasing Upstream Stimulating Factor-1 (USF1)-mediated Tyrosinase expression . In B16F10 cells, it enhances the activation of ERK and p38, and the level of tyrosinase . Although the level of microphthalmia-associated transcription factor was unchanged in treated B16F10 cells, it increased levels and nuclear localization of USF1 .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)but-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h4,6-8,10,13H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTUPEKHAZEVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC=C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280854
Record name 1-(3,4-dimethoxyphenyl)but-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5452-46-0
Record name NSC18929
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-dimethoxyphenyl)but-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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